molecular formula C18H22N2O3S B2421149 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1903116-31-3

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2421149
CAS No.: 1903116-31-3
M. Wt: 346.45
InChI Key: MDPXQQHAYBCCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-12-15(23-2)13-18(22)20(14)10-9-19-17(21)8-11-24-16-6-4-3-5-7-16/h3-7,12-13H,8-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPXQQHAYBCCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)CCSC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. The starting materials often include 4-methoxy-6-methyl-2-oxopyridine and 3-(phenylthio)propanoic acid. The key steps may involve:

    Formation of the pyridine derivative: This can be achieved through a condensation reaction.

    Thioether formation:

    Amide bond formation: The final step involves coupling the pyridine derivative with the thioether to form the desired amide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could lead to a simpler amine or alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(phenylthio)propanamide: can be compared with other pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a pyridine ring with a phenylthio group and an amide linkage. This unique combination of functional groups may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine derivative and a phenylthio group. The presence of a methoxy group and a methyl group on the pyridine ring enhances its chemical properties, making it an interesting candidate for further pharmacological studies. Its molecular formula is C17H22N2O3SC_{17}H_{22}N_{2}O_{3}S, and it has a molecular weight of 342.43 g/mol.

Research indicates that this compound acts primarily as an inhibitor of histone methyltransferase EZH2 . EZH2 plays a crucial role in gene silencing through the methylation of histone proteins, which is often implicated in various cancers. By inhibiting EZH2, this compound may reverse the epigenetic silencing of tumor suppressor genes, thus contributing to its anticancer properties.

Anticancer Properties

  • Inhibition of EZH2 : The compound has been shown to bind competitively to the active site of EZH2, preventing it from catalyzing the methylation process on histones. This inhibition could potentially lead to the reactivation of silenced tumor suppressor genes, thereby promoting apoptosis in cancer cells.
  • Case Studies : In vitro studies have demonstrated that treatment with this compound results in reduced cell viability in various cancer cell lines, including breast and prostate cancer models. Further studies are needed to evaluate its efficacy in vivo.

Other Biological Activities

While the primary focus has been on its anticancer properties, preliminary data suggest that this compound may also exhibit:

  • Antimicrobial activity : Some derivatives have shown potential against bacterial strains, indicating a broader spectrum of biological activity.
  • Neuroprotective effects : Given its interaction with certain neurotransmitter systems, there is potential for exploring its use in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
EZH2 InhibitionCompetitive binding leading to reduced methylation
Anticancer ActivityReduced viability in breast and prostate cancer cells
Antimicrobial EffectsPotential activity against specific bacterial strains
Neuroprotective EffectsPreliminary indications warrant further exploration

Future Directions

The promising biological activity of this compound opens avenues for:

  • Further Pharmacological Studies : Comprehensive studies are required to elucidate the full mechanism of action and potential off-target effects.
  • Development of Derivatives : Modifying the structure could enhance selectivity and potency against specific cancer types.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans will be crucial for translating these findings into therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.